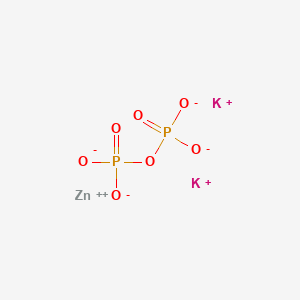
Dipotassium zinc diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium zinc diphosphate, with the chemical formula K₂ZnP₂O₇, is a compound that belongs to the family of mixed alkali-zinc diphosphates. These compounds are known for their layered structural type and are of significant interest due to their ability to form a variety of compounds through isomorphic substitution and glass formation . This compound is particularly noted for its high chemical stability and low glass formation temperatures, making it a valuable material in various practical applications .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium zinc diphosphate can be synthesized using conventional solid-state reactions. The process typically involves mixing high-purity starting materials such as potassium carbonate (K₂CO₃), zinc oxide (ZnO), and ammonium dihydrogen phosphate (NH₄H₂PO₄). The mixture is then progressively heated to around 573 K for 12 hours to allow the evolution of water, ammonia, and carbon dioxide vapors . Another method involves the neutralization reaction between phosphoric acid and potassium hydroxide, followed by decolorization, filtration, concentration, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of fluidized bed drying and recycling of dehydrated mother solutions are common practices to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
Dipotassium zinc diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation states of the elements involved.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and other metal salts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with strong acids may lead to the formation of various zinc and potassium salts, while reactions with reducing agents may produce elemental zinc and phosphates .
科学的研究の応用
Dipotassium zinc diphosphate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of dipotassium zinc diphosphate involves its dissociation into potassium, zinc, and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes. For instance, phosphate ions play a crucial role in energy metabolism and enzymatic reactions, while zinc ions are essential for the function of numerous enzymes and proteins .
類似化合物との比較
Similar Compounds
Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks zinc.
Monopotassium phosphate (KH₂PO₄): Contains only one potassium ion and is used in similar applications as dipotassium phosphate.
Sodium zinc diphosphate (Na₂ZnP₂O₇): Similar in structure but contains sodium instead of potassium.
Uniqueness
Dipotassium zinc diphosphate is unique due to its combination of potassium and zinc, which imparts distinct chemical and physical properties. Its high chemical stability, low glass formation temperature, and ability to form a variety of compounds make it a valuable material in both scientific research and industrial applications .
特性
CAS番号 |
24606-42-6 |
|---|---|
分子式 |
K2O7P2Zn |
分子量 |
317.5 g/mol |
IUPAC名 |
dipotassium;zinc;phosphonato phosphate |
InChI |
InChI=1S/2K.H4O7P2.Zn/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);/q2*+1;;+2/p-4 |
InChIキー |
DFEDTCKLFWDWSR-UHFFFAOYSA-J |
正規SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


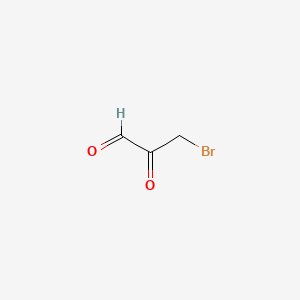
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
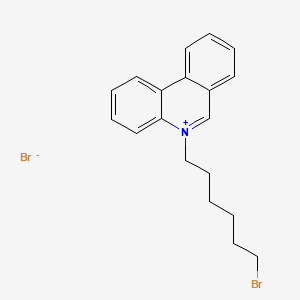
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
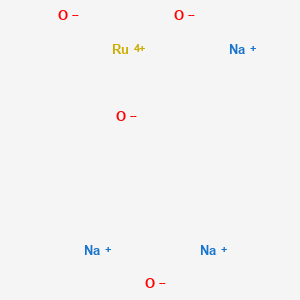
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
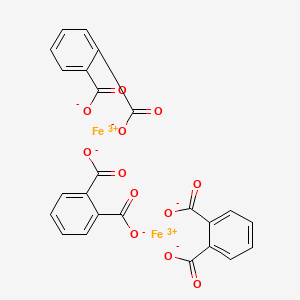
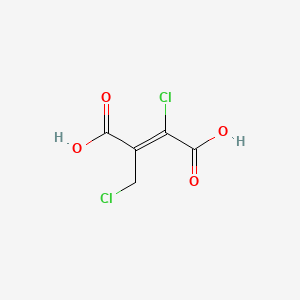
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
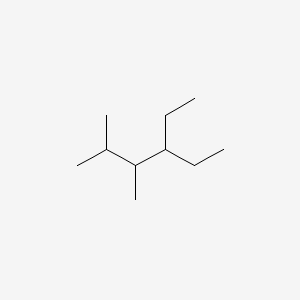
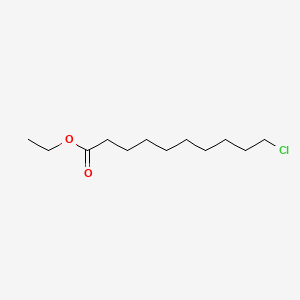
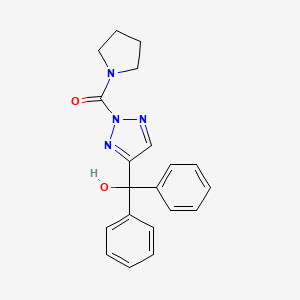
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
